Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol is a complex organic compound with the molecular formula C16H24O It is part of a class of bicyclic compounds characterized by their unique ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes cyclization reactions to form the bicyclic structure, followed by functional group modifications to introduce the hydroxyl group at the 6th position .
Industrial Production Methods
the principles of organic synthesis, such as batch processing and the use of catalysts to improve yield and selectivity, would apply .
Chemical Reactions Analysis
Types of Reactions
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the double bonds or the hydroxyl group.
Substitution: Functional groups can be substituted at various positions on the bicyclic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction could lead to a fully saturated bicyclic compound .
Scientific Research Applications
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity of bicyclic structures and the effects of ring strain.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Mechanism of Action
The mechanism of action of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The bicyclic structure may also interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one: Similar structure but with a ketone group instead of a hydroxyl group.
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-triene: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one: A smaller bicyclic compound with different ring strain and reactivity.
Uniqueness
Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol is unique due to its specific ring structure and the presence of a hydroxyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
97726-23-3 |
---|---|
Molecular Formula |
C16H24O |
Molecular Weight |
232.36 g/mol |
IUPAC Name |
bicyclo[10.2.2]hexadeca-1(14),12,15-trien-6-ol |
InChI |
InChI=1S/C16H24O/c17-16-8-3-1-2-6-14-10-12-15(13-11-14)7-4-5-9-16/h10-13,16-17H,1-9H2 |
InChI Key |
MNGDGTJYTVPIDT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CCCCC2=CC=C(CC1)C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.